molecular formula C27H27N3O3S2 B11971318 N-(2-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(2-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B11971318
M. Wt: 505.7 g/mol
InChI Key: VTJPVFYEEAFDDQ-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines several functional groups, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzothieno[2,3-d]pyrimidine core, followed by the introduction of the ethoxyphenyl and methylphenyl groups. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research has indicated that N-(2-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exhibits promising anticancer properties. A study published in 2019 identified this compound as a novel anticancer agent through screening against multicellular spheroids. The compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic candidate in oncology .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

3. Anti-inflammatory Effects
In vitro studies have shown that N-(2-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide may exhibit anti-inflammatory effects by modulating cytokine production and reducing oxidative stress in cellular models of inflammation. This property opens avenues for its use in treating inflammatory diseases.

Case Studies

StudyFocusFindings
Fayad et al. (2019)Anticancer ActivityIdentified as a novel anticancer agent with significant cytotoxicity against multiple cancer cell lines .
Antimicrobial ScreeningAntimicrobial PropertiesDemonstrated effective inhibition against various bacterial strains; specific mechanisms under further investigation.
Inflammatory Response StudyAnti-inflammatory EffectsReduced cytokine levels and oxidative stress markers in vitro; potential use in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide include other benzothieno[2,3-d]pyrimidine derivatives, as well as compounds with similar functional groups, such as sulfonamides and acetamides.

Uniqueness

What sets this compound apart is its unique combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.

Biological Activity

N-(2-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. This article aims to explore its biological activity based on available research findings.

Chemical Structure and Properties

The compound has a molecular formula of C27H27N3O3S and a molecular weight of approximately 479.61 g/mol. Its structure features a benzothieno-pyrimidine core linked to an ethoxyphenyl group and a sulfanyl acetamide moiety. This unique combination contributes to its diverse biological effects.

Biological Activity Overview

Research indicates that compounds similar to N-(2-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit a range of biological activities:

  • Anticancer Activity :
    • Studies have identified derivatives of benzothieno-pyrimidines as potential anticancer agents. For instance, one study highlighted the ability of similar compounds to induce apoptosis in cancer cells by inhibiting Bcl-2 family proteins, which are crucial for cell survival in tumors .
    • The compound's structural characteristics suggest it may interact with various cellular pathways associated with cancer proliferation and resistance.
  • Antimicrobial Properties :
    • Compounds within the thiophene series have been reported to possess antimicrobial activities against various pathogens. This includes inhibition of bacterial growth and potential applications in treating infections .
  • Modulation of Enzyme Activity :
    • Thiophene derivatives have been documented as inhibitors of S-nitrosoglutathione reductase, which plays a role in nitric oxide signaling pathways. This activity could be beneficial in conditions such as pulmonary hypertension and inflammatory diseases .

Table 1: Summary of Biological Activities

Activity Description References
AnticancerInduces apoptosis; inhibits Bcl-2 proteins ,
AntimicrobialInhibits growth of bacteria; potential for treating infections ,
Enzyme InhibitionInhibits S-nitrosoglutathione reductase; affects nitric oxide signaling ,

Case Studies

Several case studies have explored the therapeutic potential of compounds related to N-(2-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide:

  • Study on Apoptosis Induction :
    • A study conducted on multicellular spheroids demonstrated that certain benzothieno-pyrimidine derivatives significantly increased sensitivity to apoptosis in cancer cells when combined with chemotherapeutic agents .
  • Antimicrobial Efficacy :
    • Another study evaluated the antimicrobial properties of thiophene derivatives against various fungal strains and found significant inhibition rates compared to standard treatments .

Properties

Molecular Formula

C27H27N3O3S2

Molecular Weight

505.7 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H27N3O3S2/c1-3-33-21-10-6-5-9-20(21)28-23(31)16-34-27-29-25-24(19-8-4-7-11-22(19)35-25)26(32)30(27)18-14-12-17(2)13-15-18/h5-6,9-10,12-15H,3-4,7-8,11,16H2,1-2H3,(H,28,31)

InChI Key

VTJPVFYEEAFDDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)C

Origin of Product

United States

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